Cas no 1245531-40-1 (N-(2,2-dimethoxyethyl)cyclopropanamine)

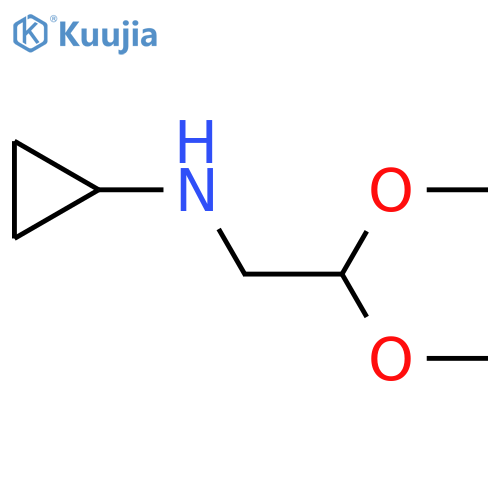

1245531-40-1 structure

商品名:N-(2,2-dimethoxyethyl)cyclopropanamine

CAS番号:1245531-40-1

MF:C7H15NO2

メガワット:145.199502229691

CID:5251131

N-(2,2-dimethoxyethyl)cyclopropanamine 化学的及び物理的性質

名前と識別子

-

- N-(2,2-dimethoxyethyl)cyclopropanamine

- Cyclopropyl-(2,2-dimethoxy-ethyl)-amine

- Cyclopropanamine, N-(2,2-dimethoxyethyl)-

-

- インチ: 1S/C7H15NO2/c1-9-7(10-2)5-8-6-3-4-6/h6-8H,3-5H2,1-2H3

- InChIKey: VUOKSEMFKZRAOM-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CNC1CC1)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 89.6

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 30.5

N-(2,2-dimethoxyethyl)cyclopropanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-399592-0.05g |

N-(2,2-dimethoxyethyl)cyclopropanamine |

1245531-40-1 | 0.05g |

$587.0 | 2023-05-26 | ||

| Enamine | EN300-399592-0.25g |

N-(2,2-dimethoxyethyl)cyclopropanamine |

1245531-40-1 | 0.25g |

$642.0 | 2023-05-26 | ||

| Enamine | EN300-399592-0.5g |

N-(2,2-dimethoxyethyl)cyclopropanamine |

1245531-40-1 | 0.5g |

$671.0 | 2023-05-26 | ||

| Enamine | EN300-399592-0.1g |

N-(2,2-dimethoxyethyl)cyclopropanamine |

1245531-40-1 | 0.1g |

$615.0 | 2023-05-26 | ||

| Enamine | EN300-399592-1.0g |

N-(2,2-dimethoxyethyl)cyclopropanamine |

1245531-40-1 | 1g |

$699.0 | 2023-05-26 | ||

| Enamine | EN300-399592-5.0g |

N-(2,2-dimethoxyethyl)cyclopropanamine |

1245531-40-1 | 5g |

$2028.0 | 2023-05-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372828-50mg |

n-(2,2-Dimethoxyethyl)cyclopropanamine |

1245531-40-1 | 95% | 50mg |

¥14786.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372828-500mg |

n-(2,2-Dimethoxyethyl)cyclopropanamine |

1245531-40-1 | 95% | 500mg |

¥18111.00 | 2024-08-09 | |

| Enamine | EN300-399592-2.5g |

N-(2,2-dimethoxyethyl)cyclopropanamine |

1245531-40-1 | 2.5g |

$1370.0 | 2023-05-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372828-2.5g |

n-(2,2-Dimethoxyethyl)cyclopropanamine |

1245531-40-1 | 95% | 2.5g |

¥29592.00 | 2024-08-09 |

N-(2,2-dimethoxyethyl)cyclopropanamine 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

1245531-40-1 (N-(2,2-dimethoxyethyl)cyclopropanamine) 関連製品

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬